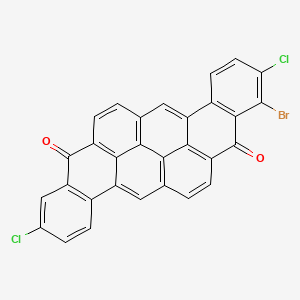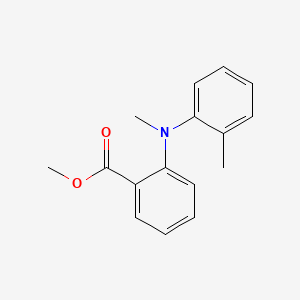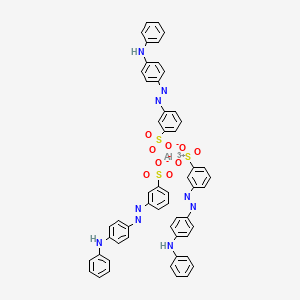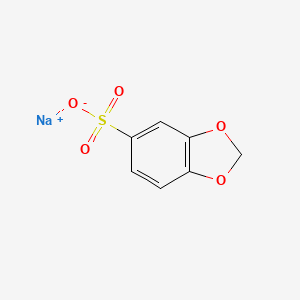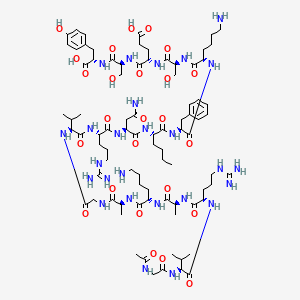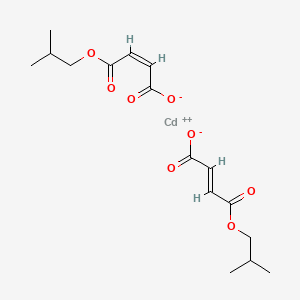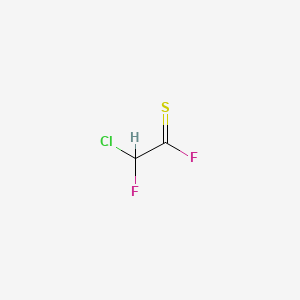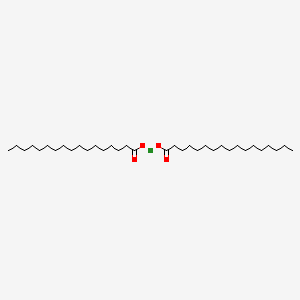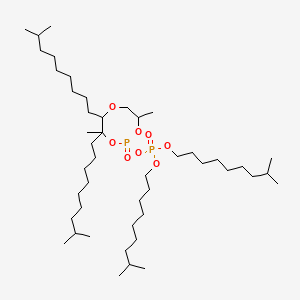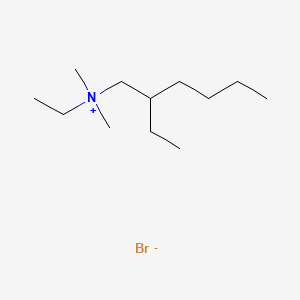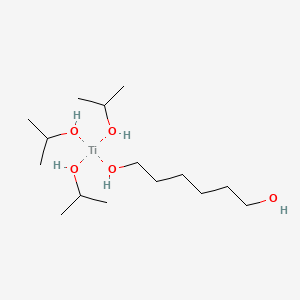
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium is a titanium-based organometallic compound with the molecular formula C15H34O5Ti.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with hexane-1,6-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Ti(OiPr)4} + \text{C_6H{14}(OH)_2} \rightarrow \text{this compound} + \text{3 iPrOH} ]
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes. These products have diverse applications in catalysis, materials science, and other fields .
Applications De Recherche Scientifique
(Hexane-1,6-diolato-O)tris(propan-2-olato)titanium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and properties of the compound. The pathways involved include ligand exchange, redox reactions, and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide (Ti(OiPr)_4): A precursor for the synthesis of (Hexane-1,6-diolato-O)tris(propan-2-olato)titanium.
Titanium dioxide (TiO_2): A common oxidation product of this compound.
Titanium tetrachloride (TiCl_4): Another titanium-based compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Its combination of hexane-1,6-diol and isopropoxide ligands provides a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
94277-49-3 |
|---|---|
Formule moléculaire |
C15H38O5Ti |
Poids moléculaire |
346.33 g/mol |
Nom IUPAC |
hexane-1,6-diol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H14O2.3C3H8O.Ti/c7-5-3-1-2-4-6-8;3*1-3(2)4;/h7-8H,1-6H2;3*3-4H,1-2H3; |
Clé InChI |
DOISPMDGKGKONA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.C(CCCO)CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



